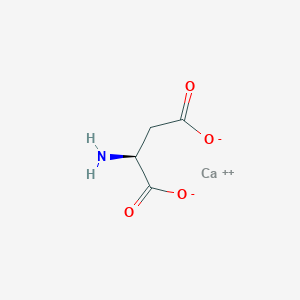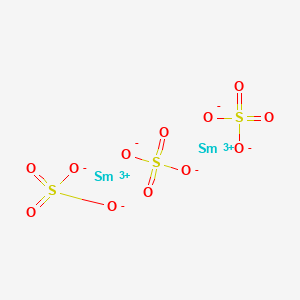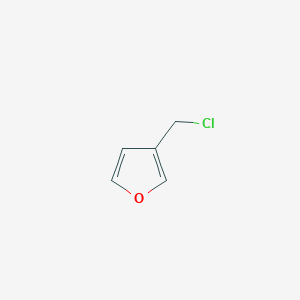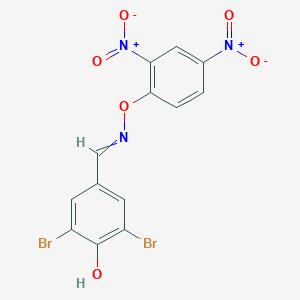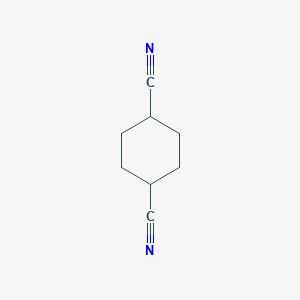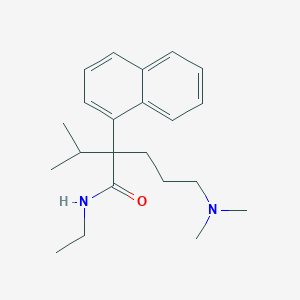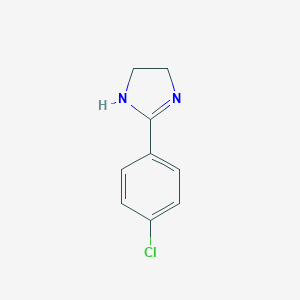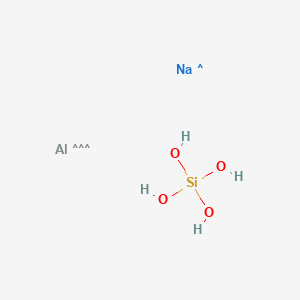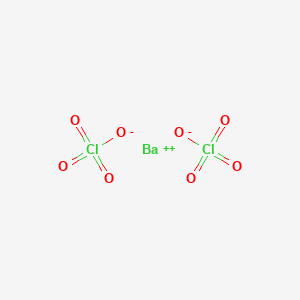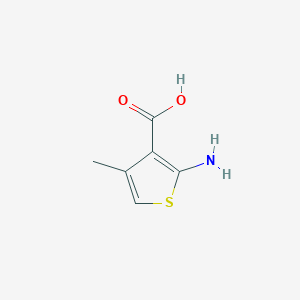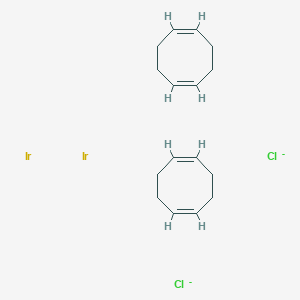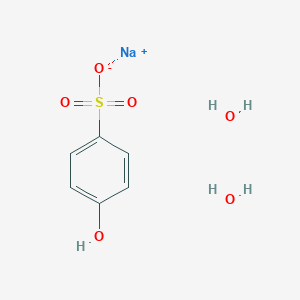
4-Hydroxybenzènesulfonate de sodium dihydraté
Vue d'ensemble
Description
Le phénolsulfonate de sodium, également connu sous le nom de sodium phénolsulfonate, est un sel de sodium de l'acide phénolsulfonique. Ce composé est largement utilisé dans diverses industries, y compris les cosmétiques, les produits pharmaceutiques et la fabrication chimique. Il est connu pour ses propriétés antimicrobiennes et désodorisantes, ce qui en fait un ingrédient précieux dans les produits de soins personnels .
Applications De Recherche Scientifique
Phenolsulphonate sodium has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Sodium 4-hydroxybenzenesulfonate dihydrate is known to mediate its effects through the neural anti-inflammatory pathway . The primary targets of this compound are two types of acetylcholine receptors located in the small intestine .
Mode of Action
The compound interacts with these acetylcholine receptors, leading to the activation of myenteric plexus neurons . This activation triggers the release of acetylcholine (ACh), which then induces an anti-inflammatory action .
Biochemical Pathways
The biochemical pathway primarily affected by Sodium 4-hydroxybenzenesulfonate dihydrate is the neural anti-inflammatory pathway . The downstream effects of this pathway activation include the reduction of inflammation in the small intestine .
Result of Action
The primary result of the action of Sodium 4-hydroxybenzenesulfonate dihydrate is the reduction of inflammation in the small intestine . This is achieved through the activation of the neural anti-inflammatory pathway and the subsequent release of acetylcholine .
Action Environment
The action, efficacy, and stability of Sodium 4-hydroxybenzenesulfonate dihydrate can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place . These precautions help maintain the compound’s stability and effectiveness.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le phénolsulfonate de sodium peut être synthétisé par plusieurs méthodes :
Sulfonation du phénol : Le phénol est réagi avec l'acide sulfurique pour produire de l'acide phénolsulfonique, qui est ensuite neutralisé avec de l'hydroxyde de sodium pour former du phénolsulfonate de sodium.
Pyrolyse du benzènesulfonate de sodium : L'acide benzènesulfonique est réagi avec de l'hydroxyde de sodium aqueux, et le sel résultant est fondu avec de l'hydroxyde de sodium solide à des températures élevées pour produire du phénoxyde de sodium.
Méthodes de production industrielle : La production industrielle de phénolsulfonate de sodium implique généralement la sulfonation du phénol suivie de la neutralisation avec de l'hydroxyde de sodium. Cette méthode est préférée en raison de son efficacité et de sa rentabilité .
Analyse Des Réactions Chimiques
Le phénolsulfonate de sodium subit diverses réactions chimiques, notamment :
Substitution aromatique électrophile : Le groupe hydroxyle dans le phénolsulfonate de sodium active le cycle aromatique, le rendant très réactif vis-à-vis des réactions de substitution aromatique électrophile telles que l'halogénation, la nitration et la sulfonation.
Réactifs et conditions courants :
Oxydation : Dichromate de sodium, trioxyde de chrome, nitrosodisulfonate de potassium (sel de Fremy).
Substitution aromatique électrophile : Halogènes (chlore, brome), acide nitrique, acide sulfurique.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Principaux produits :
Oxydation : Quinones
Substitution aromatique électrophile : Dérivés halogénés, nitrés ou sulfonés
Réduction : Hydroquinones
4. Applications de la recherche scientifique
Le phénolsulfonate de sodium a de nombreuses applications dans la recherche scientifique :
Industrie : Utilisé dans la production de détergents, de colorants et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le phénolsulfonate de sodium exerce ses effets principalement par le biais de ses propriétés antimicrobiennes. Il inhibe la croissance des micro-organismes en perturbant leurs membranes cellulaires et en interférant avec les processus métaboliques essentiels . Le composé cible diverses voies moléculaires, y compris celles impliquées dans la synthèse de la paroi cellulaire et la production d'énergie .
Comparaison Avec Des Composés Similaires
Le phénolsulfonate de sodium est similaire à d'autres composés aromatiques sulfonés, tels que :
Acide benzènesulfonique : Les deux composés sont des composés aromatiques sulfonés, mais le phénolsulfonate de sodium possède un groupe hydroxyle supplémentaire, ce qui le rend plus réactif dans certaines réactions chimiques.
Acide toluènesulfonique : Structure similaire mais avec un groupe méthyle au lieu d'un groupe hydroxyle, conduisant à une réactivité et des applications différentes.
Unicité : La combinaison unique d'un groupe hydroxyle et d'un groupe sulfonate dans le phénolsulfonate de sodium le rend très polyvalent dans diverses réactions chimiques et applications, en particulier dans les formulations antimicrobiennes et désodorisantes .
Propriétés
IUPAC Name |
sodium;4-hydroxybenzenesulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONATFNYJWFNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892559 | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20049 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10580-19-5 | |
| Record name | Phenolsulphonate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of Sodium 4-hydroxybenzenesulfonate dihydrate?
A1: Sodium 4-hydroxybenzenesulfonate dihydrate is an organic compound with the molecular formula C6H9NaO6S. [] Its structure comprises a benzene ring with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO3Na) also attached to the ring. As a dihydrate, two water molecules are associated with each molecule of the compound.
Q2: How does Sodium 4-hydroxybenzenesulfonate dihydrate interact with Lanthanide ions and what are the implications?
A2: Sodium 4-hydroxybenzenesulfonate dihydrate acts as a ligand, coordinating with Lanthanide ions (Ln) like Terbium (Tb), Erbium (Er), and Ytterbium (Yb) to form one-dimensional framework compounds. [] This interaction is facilitated by the oxygen atoms in the hydroxyl and sulfonate groups of the Sodium 4-hydroxybenzenesulfonate dihydrate molecule, which act as binding sites for the Ln ions. The resulting compounds exhibit luminescent properties, making them potentially valuable for applications in areas like display technologies and biological imaging.
Q3: Can you elaborate on the catalytic application of Sodium 4-hydroxybenzenesulfonate dihydrate in polymer synthesis?
A3: Sodium 4-hydroxybenzenesulfonate dihydrate plays a crucial role in synthesizing a new polynorbornene with highly fluorinated sulfonic acid groups. [] This involves a two-step process. First, hydrogenated poly(N-pentafluorophenyl-norbornene-5,6-dicarboximide) is prepared. Then, it reacts with Sodium 4-hydroxybenzenesulfonate dihydrate, introducing sulfonic acid groups onto the polymer backbone. These sulfonic acid groups are known for their hydrophilic nature and can significantly alter the properties of the resulting polymer. This method highlights the potential of Sodium 4-hydroxybenzenesulfonate dihydrate in modifying polymers for specific applications.
Q4: What are the limitations of Sodium 4-hydroxybenzenesulfonate dihydrate as a catalyst?
A4: Research indicates that Sodium 4-hydroxybenzenesulfonate dihydrate might not be the most effective catalyst for certain reactions. For instance, in the solvent-free preparation of SEBS–g–polycarbonate copolymers, Sodium 4-hydroxybenzenesulfonate dihydrate showed limited catalytic activity compared to other catalysts like Tin (II) bis(2-ethylhexanoate) (SnOct2) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [] The study found that Sodium 4-hydroxybenzenesulfonate dihydrate did not effectively catalyze the grafting reactions, leading to insignificant changes in the properties of the resulting copolymer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


